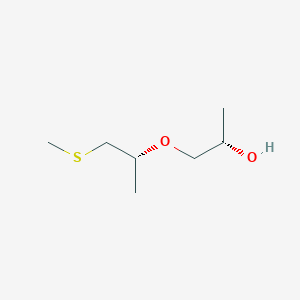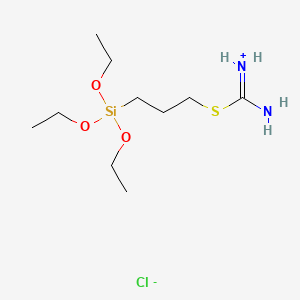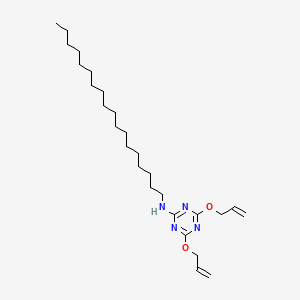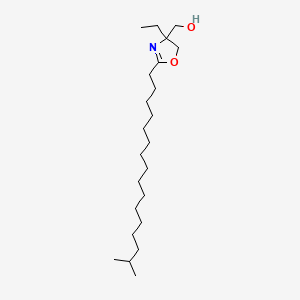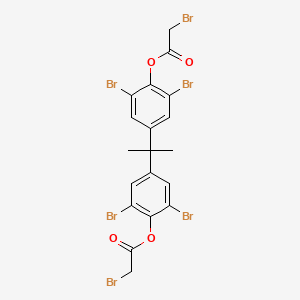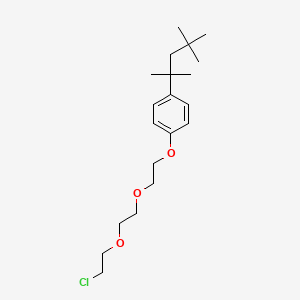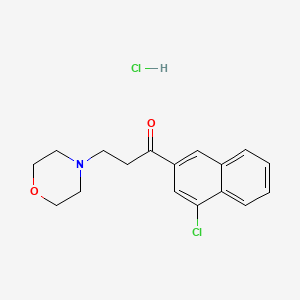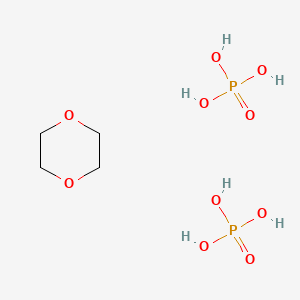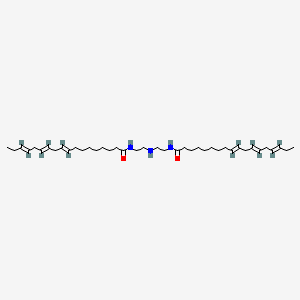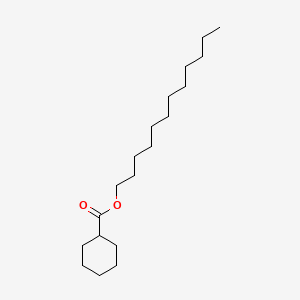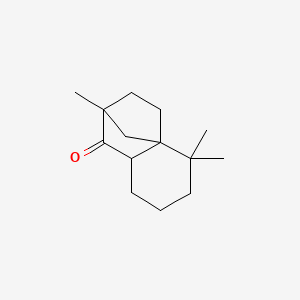
Hexahydro-2,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 278-794-5 ist eine chemische Verbindung, die im Europäischen Inventar der vorhandenen kommerziellen chemischen Stoffe (EINECS) aufgeführt ist. Dieses Inventar umfasst Stoffe, die sich zwischen dem 1. Januar 1971 und dem 18. September 1981 auf dem Markt der Europäischen Gemeinschaft befanden . Die Verbindung ist für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie bekannt.
Herstellungsmethoden
Die Herstellung von EINECS 278-794-5 beinhaltet spezifische Synthesewege und Reaktionsbedingungen. Obwohl detaillierte industrielle Produktionsmethoden nicht leicht zugänglich sind, erfordert die Synthese in der Regel eine präzise Kontrolle der Reaktionsparameter, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Die Herstellungsmethoden können mehrere Schritte umfassen, darunter die Reinigung und Isolierung der Verbindung .
Analyse Chemischer Reaktionen
EINECS 278-794-5 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, hängen vom gewünschten Ergebnis ab. So können Oxidationsreaktionen beispielsweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid beinhalten, während Reduktionsreaktionen Reduktionsmittel wie Natriumborhydrid erfordern. Substitutionsreaktionen können durch Nukleophile oder Elektrophile erleichtert werden, abhängig vom spezifischen Reaktionsweg . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, variieren je nach den verwendeten Reagenzien und Bedingungen.
Wissenschaftliche Forschungsanwendungen
EINECS 278-794-5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Reagenz oder Zwischenprodukt in verschiedenen Syntheseprozessen verwendet. In der Biologie kann die Verbindung in Studien verwendet werden, die sich mit zellulären Mechanismen und biochemischen Stoffwechselwegen befassen. In der Medizin könnte EINECS 278-794-5 auf seine potenziellen therapeutischen Wirkungen oder als diagnostisches Werkzeug untersucht werden. Darüber hinaus findet die Verbindung Anwendungen in der Industrie, insbesondere bei der Entwicklung neuer Materialien und chemischer Produkte .
Wirkmechanismus
Der Wirkmechanismus von EINECS 278-794-5 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Die Verbindung kann ihre Wirkungen durch Bindung an Rezeptoren oder Enzyme ausüben und so deren Aktivität modulieren. Diese Interaktion kann zu Veränderungen in zellulären Prozessen und physiologischen Reaktionen führen. Die genauen molekularen Zielstrukturen und Stoffwechselwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of EINECS 278-794-5 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
EINECS 278-794-5 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Ähnliche Verbindungen können solche umfassen, die analoge chemische Strukturen oder funktionelle Gruppen aufweisen. Zum Beispiel können Verbindungen, die im EINECS-Inventar aufgeführt sind, mit ähnlichen Molekularformeln oder chemischen Eigenschaften zum Vergleich herangezogen werden . Zu den einzigartigen Merkmalen von EINECS 278-794-5 können seine spezifische Reaktivität, Stabilität oder Anwendungspotenzial gehören, die es von anderen verwandten Stoffen abheben.
Eigenschaften
CAS-Nummer |
77923-82-1 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
2,2,6-trimethyl-octahydro-1H-2,4a-methanonapthalen-8-one |
InChI |
InChI=1S/C14H22O/c1-12(2)6-4-5-10-11(15)13(3)7-8-14(10,12)9-13/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
UBSJUMZOLIKMIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2C13CCC(C3)(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
